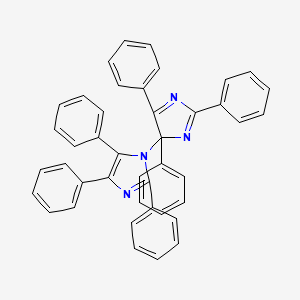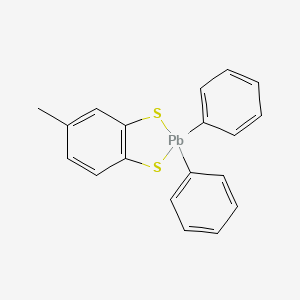
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is a complex organometallic compound that features a unique structure incorporating lead (Pb) within a heterocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole typically involves the reaction of lead salts with organic ligands under controlled conditions. One common method involves the reaction of lead acetate with 2,2-diphenyl-1,3-dithiane in the presence of a methylating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The lead center can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Industry: It is used in the development of advanced materials, including semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole involves its ability to coordinate with various ligands through its lead center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved are primarily related to its interaction with sulfur and lead atoms, which can form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethane: A simpler analog without the lead and sulfur atoms.
Benzhydryl Compounds: These include various derivatives of diphenylmethane with different substituents.
Thiazole Derivatives: Compounds containing sulfur and nitrogen in a heterocyclic ring, similar to the dithiaplumbole structure.
Uniqueness
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is unique due to the presence of lead within its heterocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional organic compounds may not be suitable.
Eigenschaften
CAS-Nummer |
62560-41-2 |
|---|---|
Molekularformel |
C19H16PbS2 |
Molekulargewicht |
516 g/mol |
IUPAC-Name |
5-methyl-2,2-diphenyl-1,3,2-benzodithiaplumbole |
InChI |
InChI=1S/C7H8S2.2C6H5.Pb/c1-5-2-3-6(8)7(9)4-5;2*1-2-4-6-5-3-1;/h2-4,8-9H,1H3;2*1-5H;/q;;;+2/p-2 |
InChI-Schlüssel |
ZFNCVWWOWRPGFW-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC2=C(C=C1)S[Pb](S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


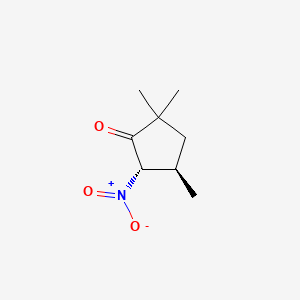
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
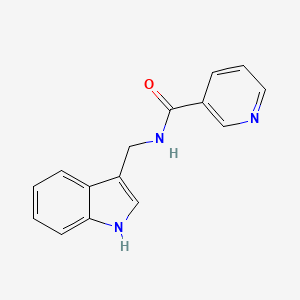
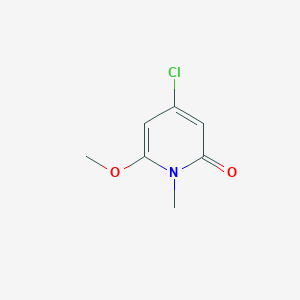


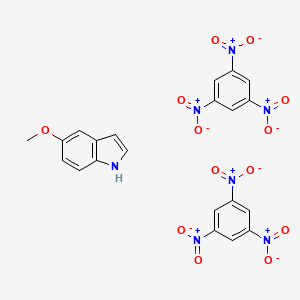
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
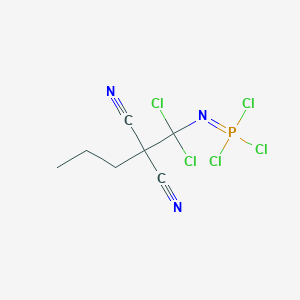
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
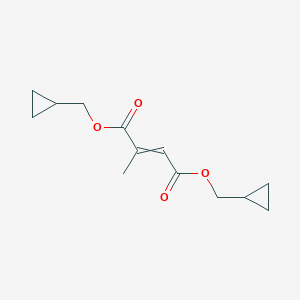

![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
